molecular formula C15H16N6O2S B2692603 2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(2-(quinolin-8-yloxy)ethyl)acetamide CAS No. 1207026-09-2

2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(2-(quinolin-8-yloxy)ethyl)acetamide

Cat. No.: B2692603
CAS No.: 1207026-09-2
M. Wt: 344.39
InChI Key: NNDONXHCQOFIRS-UHFFFAOYSA-N
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Description

2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(2-(quinolin-8-yloxy)ethyl)acetamide is a synthetic organic compound that features a tetrazole ring, a quinoline moiety, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(2-(quinolin-8-yloxy)ethyl)acetamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Thioether Formation: The tetrazole derivative is then reacted with a thiol compound to form the thioether linkage.

    Quinoline Attachment: The quinoline moiety is introduced through a nucleophilic substitution reaction, where the quinoline derivative reacts with an appropriate leaving group.

    Acetamide Formation: Finally, the acetamide group is introduced by reacting the intermediate with an acylating agent such as acetic anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: Reduction reactions could target the nitro groups or other reducible functionalities if present.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the quinoline moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the quinoline ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. The tetrazole and quinoline moieties are known to exhibit various biological activities, including antimicrobial and anticancer properties.

Medicine

In medicinal chemistry, the compound could be explored as a potential drug candidate. Its structure suggests it may interact with biological targets such as enzymes or receptors.

Industry

In the industrial sector, the compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(2-(quinolin-8-yloxy)ethyl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The tetrazole ring could mimic carboxylate groups, allowing it to bind to active sites of enzymes, while the quinoline moiety might intercalate with DNA or interact with other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(2-(quinolin-8-yloxy)ethyl)acetamide: can be compared with other tetrazole-containing compounds or quinoline derivatives.

    Tetrazole Derivatives: Compounds like 5-(2-pyridyl)-1H-tetrazole or 5-(4-methoxyphenyl)-1H-tetrazole.

    Quinoline Derivatives: Compounds such as 8-hydroxyquinoline or quinoline-2-carboxylic acid.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which may confer distinct chemical and biological properties

Properties

IUPAC Name

2-(1-methyltetrazol-5-yl)sulfanyl-N-(2-quinolin-8-yloxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O2S/c1-21-15(18-19-20-21)24-10-13(22)16-8-9-23-12-6-2-4-11-5-3-7-17-14(11)12/h2-7H,8-10H2,1H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNDONXHCQOFIRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC(=O)NCCOC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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